Europium--magnesium (1/2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

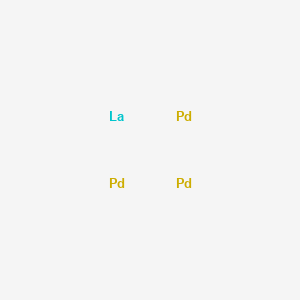

Europium-magnesium (1/2) is a compound formed by the combination of europium and magnesium in a 1:2 ratio Europium is a rare earth element known for its unique optical and magnetic properties, while magnesium is an alkaline earth metal with significant applications in various industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of europium-magnesium (1/2) can be achieved through various synthetic routes. One common method involves the reduction of europium(III) oxide with metallic magnesium at high temperatures. This reaction typically occurs in an inert atmosphere to prevent oxidation. The reaction can be represented as:

Eu2O3+3Mg→2EuMg2+3MgO

Industrial Production Methods: In industrial settings, the production of europium-magnesium (1/2) may involve more advanced techniques such as plasma-electrolytic oxidation and extraction-pyrolytic synthesis. These methods allow for the formation of multicomponent oxide layers on the surface of metals, enhancing the adhesion of subsequent modifying layers .

Chemical Reactions Analysis

Types of Reactions: Europium-magnesium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form europium oxide and magnesium oxide:

EuMg2+O2→Eu2O3+2MgO

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, chlorine, and various acids. The reactions typically occur under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed.

Major Products: The major products formed from these reactions include europium oxide, magnesium oxide, and other europium-magnesium compounds. These products have significant applications in various fields, including catalysis and materials science .

Scientific Research Applications

Europium-magnesium (1/2) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:

Biology: Europium-magnesium (1/2) is utilized in bioimaging and biosensing applications due to its luminescent properties. It can be used to label biological molecules and track their interactions in real-time.

Medicine: The compound’s luminescent properties also make it useful in medical diagnostics, particularly in imaging techniques that require high sensitivity and specificity.

Mechanism of Action

The mechanism by which europium-magnesium (1/2) exerts its effects is primarily based on its redox properties and the synergistic interactions between europium and magnesium. In catalytic applications, europium acts as a redox-active site, while magnesium serves as a chlorine buffer and chlorinating agent. This interaction enhances the catalytic performance and stability of the compound .

Comparison with Similar Compounds

Europium-Aluminum (1/2): Similar to europium-magnesium (1/2), this compound also exhibits unique optical and catalytic properties. the interaction between europium and aluminum differs from that with magnesium, leading to variations in catalytic performance and stability.

Europium-Calcium (1/2): This compound is another example of a europium-based material with potential applications in catalysis and materials science. The presence of calcium influences the compound’s reactivity and stability differently compared to magnesium.

Uniqueness: Europium-magnesium (1/2) stands out due to the specific synergistic effects between europium and magnesium, which enhance its catalytic performance and stability. The compound’s unique redox properties and luminescent characteristics make it a valuable material for various scientific and industrial applications .

Properties

CAS No. |

12020-57-4 |

|---|---|

Molecular Formula |

EuMg2 |

Molecular Weight |

200.57 g/mol |

InChI |

InChI=1S/Eu.2Mg |

InChI Key |

DBLCYWVEGJNMGD-UHFFFAOYSA-N |

Canonical SMILES |

[Mg].[Mg].[Eu] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)

![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)

![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)